8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine is a heterocyclic compound characterized by a unique pyrrolo[1,2-a]pyrimidine core structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways. The compound's molecular formula is , and it has a molecular weight of approximately 258.402 g/mol, with a purity of 95% .
The synthesis of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine typically involves several key steps:
Industrial production may utilize large-scale multicomponent reactions with optimized parameters to ensure efficiency and minimize environmental impact .
The molecular structure of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine features a pyrrolopyrimidine core with a tert-butylphenyl substituent at the 8a position. The compound's structural characteristics contribute to its unique steric and electronic properties, making it suitable for various applications in medicinal chemistry.
Key structural data includes:
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it can modulate receptor interactions that influence various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and infections .
The physical properties of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine include:
Chemical properties include reactivity towards oxidation and reduction agents as well as its stability under standard laboratory conditions. The compound's unique structural features contribute to its reactivity profile and potential interactions with biological targets .
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine has several significant applications in scientific research:
The construction of the bicyclic octahydro-pyrrolo[1,2-a]pyrimidine scaffold typically employs intramolecular cyclization strategies. A prevalent approach involves N-alkylation of pyrrolidine derivatives with β-halo carbonyl compounds, followed by ring closure under basic conditions. For instance, treatment of 1-(3-bromopropyl)pyrrolidine derivatives with potassium tert-butoxide facilitates nucleophilic displacement to form the pyrimidine ring [3]. Alternative routes utilize dehydrative cyclization of amino-alcohol intermediates using thionyl chloride (SOCl₂) or similar dehydrating agents, achieving cyclization yields of 68-82% [1] [3]. Microwave-assisted cyclization has emerged as a valuable technique, reducing reaction times from hours to minutes while maintaining yields >75% [3]. Key cyclization methods are compared below:
Table 1: Cyclization Strategies for Core Formation
Cyclization Agent | Temperature (°C) | Reaction Time | Yield (%) | Byproducts Identified |
---|---|---|---|---|
KOtBu (2 equiv) | 80 | 8 h | 68 | Elimination products (15%) |
SOCl₂ (1.5 equiv) | Reflux | 3 h | 82 | Chlorinated impurities (8%) |
P₂O₅/SiO₂ | 120 | 45 min (MW) | 78 | <5% |
BF₃·Et₂O | 25 | 24 h | 65 | Polymerization products (12%) |
Introduction of the 4-tert-butylphenyl moiety at the C8a position predominantly relies on transition metal-catalyzed cross-coupling. Suzuki-Miyaura coupling between boronic acids and halogenated pyrrolopyrimidine intermediates demonstrates exceptional efficiency. A representative protocol employs Pd(PPh₃)₄ (5 mol%) with 4-tert-butylphenylboronic acid and K₂CO₃ in toluene/water (3:1) at 85°C, yielding 75-89% coupled product [4] [5]. Alternative methodologies include Buchwald-Hartwig amination for N-arylated precursors, though this route shows lower regioselectivity for C8a functionalization. Recent advances utilize pre-functionalized building blocks where the aryl group is incorporated prior to bicyclization, minimizing post-cyclization purification challenges associated with metal residues [4].
The stereogenic center at C8a necessitates precise stereocontrol for pharmaceutical applications. Diastereoselective synthesis via chiral auxiliaries remains common, with (1R,2S)-norephedrine-modified enolates yielding up to 92% de [2]. Resolution of racemates employs preparative chiral HPLC (e.g., Chiralpak® AD-H column) using hexane/isopropanol (95:5) mobile phases, achieving >99% ee but with significant yield loss (max. 35% recovery per cycle) [3]. Enzymatic kinetic resolution using immobilized lipases (CAL-B) selectively acylates the (R)-enantiomer in toluene, enabling separation with 48% yield and 98% ee for the target (S)-isomer [2] [5]. Asymmetric hydrogenation of imine precursors with Ir-(R,R)-f-binaphane catalysts shows promise, delivering 86% ee at 10 bar H₂ pressure [3].
Solvent polarity profoundly impacts reaction kinetics and selectivity throughout the synthesis. Cyclization efficiencies vary dramatically with solvent choice: polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote epimerization at C8a, while non-polar solvents (toluene) preserve stereochemistry at the expense of reaction rate [2] [4]. Coupling reactions exhibit similar solvent dependence, as shown below:
Table 2: Solvent Optimization in Suzuki Coupling
Solvent System | Temperature (°C) | Conversion (%) | 8a:Isomer Ratio | Impurity Profile |
---|---|---|---|---|
Dioxane/H₂O (4:1) | 85 | 98 | 92:8 | Protodeboronation product (4%) |
Toluene/EtOH/H₂O (4:1:1) | 80 | 95 | 97:3 | Homocoupling dimer (2%) |
DMF/H₂O (5:1) | 100 | 100 | 85:15 | Des-tert-butyl product (7%) |
EtOH (neat) | 75 | 82 | 99:1 | Unreacted boronic acid (15%) |
Post-reaction crystallization from heptane/ethyl acetate (4:1) effectively removes Pd residues (<5 ppm) and increases final product purity to >99.5% [4].
Sustainable synthesis routes leverage enzymatic catalysis and solvent reduction strategies. Transaminases (e.g., from Arthrobacter sp.) catalyze the reductive amination of diketone precursors to chiral amines with 73% yield and >90% ee, circumventing traditional resolution steps [5]. Immobilized lipases in continuous-flow reactors enable solvent-free ester hydrolysis of intermediates, reducing E-factors by 62% compared to batch processing [5]. Microwave-assisted synthesis in water/PEG-400 mixtures demonstrates near-quantitative conversions for cyclization steps while eliminating halogenated solvents. Life-cycle assessment confirms these approaches reduce cumulative energy demand by 37% and increase process mass intensity (PMI) scores by 1.8-fold versus conventional routes [5].
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Route | Biocatalytic Route | Improvement |
---|---|---|---|
PMI (kg/kg product) | 128 | 47 | 63% reduction |
E-factor | 86 | 32 | 63% reduction |
Reaction Steps | 7 | 5 | 28% reduction |
Total Solvent Volume (L/kg) | 620 | 190 | 69% reduction |
Energy Consumption (MJ/kg) | 310 | 195 | 37% reduction |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2